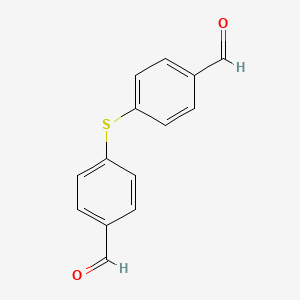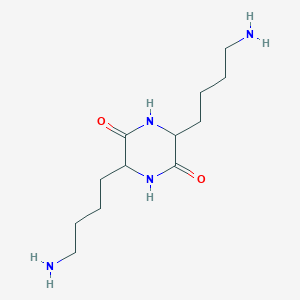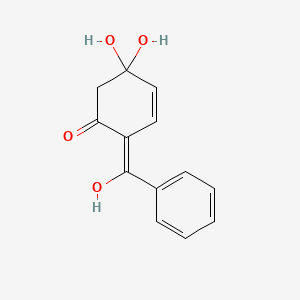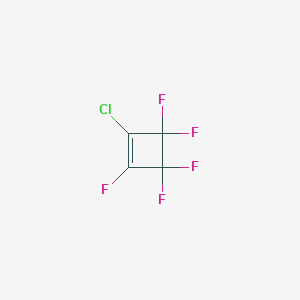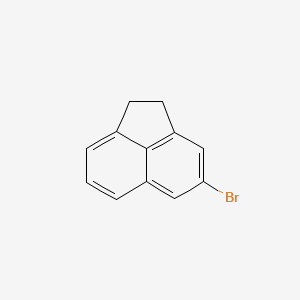
4-Bromo-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of acenaphthylene, where a bromine atom is substituted at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dihydroacenaphthylene typically involves the bromination of 1,2-dihydroacenaphthylene. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
化学反应分析
Types of Reactions: 4-Bromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dihydroacenaphthylene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.
Reduction: Formation of 1,2-dihydroacenaphthylene.
科学研究应用
4-Bromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .
相似化合物的比较
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the bromine atom.
Acenaphthylene: The parent compound of 4-Bromo-1,2-dihydroacenaphthylene, differing only by the presence of the bromine atom.
5-Bromo-1,2-dihydroacenaphthylene: Another brominated derivative with the bromine atom at a different position
属性
CAS 编号 |
4657-98-1 |
|---|---|
分子式 |
C12H9Br |
分子量 |
233.10 g/mol |
IUPAC 名称 |
4-bromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5H2 |
InChI 键 |
DSWXRFLBTHXQCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


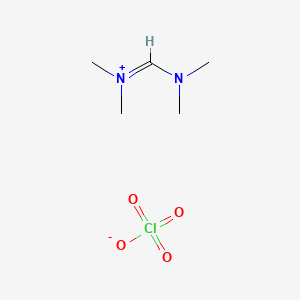

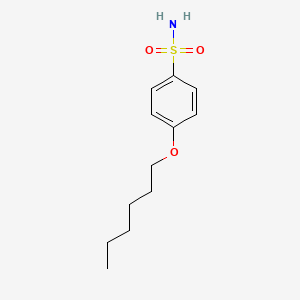
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)


